2-(2,2,2-Trifluoroethyl)phenol 2-(2,2,2-Trifluoroethyl)phenol
Brand Name: Vulcanchem
CAS No.: 440659-12-1
VCID: VC5522476
InChI: InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2
SMILES: C1=CC=C(C(=C1)CC(F)(F)F)O
Molecular Formula: C8H7F3O
Molecular Weight: 176.138

2-(2,2,2-Trifluoroethyl)phenol

CAS No.: 440659-12-1

Cat. No.: VC5522476

Molecular Formula: C8H7F3O

Molecular Weight: 176.138

* For research use only. Not for human or veterinary use.

2-(2,2,2-Trifluoroethyl)phenol - 440659-12-1

Specification

CAS No. 440659-12-1
Molecular Formula C8H7F3O
Molecular Weight 176.138
IUPAC Name 2-(2,2,2-trifluoroethyl)phenol
Standard InChI InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2
Standard InChI Key USRHJLBPRGSTRN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

2-(2,2,2-Trifluoroethyl)phenol (C₈H₇F₃O) consists of a phenol group (-OH) para-substituted with a trifluoroethyl (-CH₂CF₃) chain. The molecular weight is 176.14 g/mol, and its SMILES notation is C1=CC=C(C(=C1)CC(F)(F)F)O, reflecting the benzene ring with hydroxyl and trifluoroethyl substituents . The trifluoroethyl group introduces significant electron-withdrawing effects, altering the compound’s reactivity relative to non-fluorinated phenols. X-ray crystallography data are unavailable in the provided sources, but analogous fluorinated phenols often exhibit planar aromatic rings with bond angles distorted by fluorine’s electronegativity .

PropertyValueSource
Molecular FormulaC₈H₇F₃O
Molecular Weight176.14 g/mol
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-
SolubilitySoluble in organic solvents
pKa~9–10 (estimated)

The compound’s solubility in chloroform, DMSO, and methanol is inferred from structurally similar fluorophenols . Its pKa is estimated to align with phenol derivatives (≈10), though the trifluoroethyl group may slightly lower it due to electron withdrawal .

Synthesis and Manufacturing

  • Friedel-Crafts Alkylation: Reacting phenol with trifluoroethyl halides in the presence of Lewis acids like AlCl₃ .

  • Nucleophilic Aromatic Substitution: Introducing the trifluoroethyl group via SNAr mechanisms on activated aromatic rings .

  • Reductive Methods: Reducing trifluoroacetylated precursors using agents like LiAlH₄ .

Industrial-scale production likely involves optimized Friedel-Crafts routes, though yield and purity data remain undisclosed. The patent CN1962603A , while focused on 2-(2,2,2-trifluoroethoxy)phenol, suggests that similar fluorination techniques could be adapted for the ethyl variant.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s fluorinated structure enhances metabolic stability, making it valuable in drug discovery. It may serve as a precursor for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Fluorinated phenols are common in COX-2 inhibitors .

  • Antimicrobial Agents: The CF₃ group improves membrane permeability in antibacterial compounds .

Agrochemical Development

In agrochemicals, 2-(2,2,2-trifluoroethyl)phenol could contribute to herbicides or pesticides, leveraging fluorine’s ability to resist degradation .

Material Science

Fluorinated phenols are used in polymer synthesis to enhance thermal and chemical resistance .

Hazard StatementPrecautionary MeasureSource
H303: Harmful if swallowedAvoid ingestion
H313: Skin irritationWear protective gloves
H333: Inhalation riskUse in ventilated areas

Recommended storage conditions include refrigeration at -4°C for short-term and -20°C for long-term preservation . Spills should be managed using absorbent materials and disposed of via certified waste handlers .

SupplierPurityPrice (USD)PackagingSource
BioFount95%$22025 mg
ChemShuttle95%$18050 mg
Career Henan Chemical99%$7/kg1 kg

Prices vary significantly by quantity and supplier, with bulk purchases (e.g., 1 kg) costing substantially less per gram .

Research Directions and Gaps

Current literature lacks detailed pharmacokinetic or toxicological studies on 2-(2,2,2-trifluoroethyl)phenol. Future research should prioritize:

  • Synthetic Optimization: Improving yield and scalability of production methods.

  • Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activity.

  • Environmental Impact: Assessing biodegradation and ecotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator